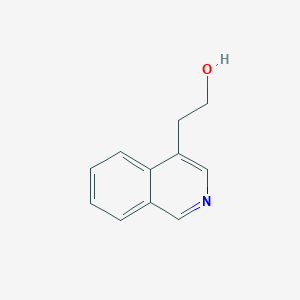

2-Isoquinolin-4-yl-ethanol

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical and Biological Research

The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. theamericanjournals.comsemanticscholar.org This structural motif is found in a vast number of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide range of biological activities. numberanalytics.commdpi.com The presence of the isoquinoline nucleus is a key feature in many clinically used drugs, highlighting its importance in drug discovery and development. theamericanjournals.comsemanticscholar.org

The pharmacological significance of isoquinoline derivatives is extensive, with compounds demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. numberanalytics.comontosight.airesearchgate.net For instance, the well-known analgesic morphine and the cough suppressant codeine are isoquinoline alkaloids derived from the opium poppy. numberanalytics.com Papaverine (B1678415), another isoquinoline alkaloid, acts as a vasodilator. numberanalytics.com The structural diversity and therapeutic importance of isoquinolines have made them a focal point of research for synthetic organic and medicinal chemists. numberanalytics.comontosight.ai

The ability of the isoquinoline ring system to interact with various biological targets, including enzymes and receptors, is a primary reason for its prevalence in bioactive molecules. ontosight.ai The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the planar aromatic system can participate in π-stacking interactions, both of which are crucial for molecular recognition and binding to biological macromolecules. ontosight.ai Consequently, the isoquinoline scaffold is frequently used as a starting point for the design and synthesis of novel therapeutic agents.

Overview of Nitrogen-Containing Heterocyclic Compounds in Organic Synthesis and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry and medicinal chemistry, representing a significant portion of all known organic compounds. Their prevalence in nature is vast, forming the core structures of many essential biomolecules, including nucleic acids, vitamins, and hormones. In the realm of pharmaceuticals, nitrogen-containing heterocycles are of paramount importance, with a large percentage of drugs on the market containing at least one such ring system.

The utility of these compounds stems from their diverse chemical properties and their ability to engage in a variety of intermolecular interactions. The nitrogen atom can be basic, nucleophilic, or a hydrogen bond acceptor, depending on its chemical environment within the ring. This versatility allows for the fine-tuning of the physicochemical and pharmacological properties of molecules, which is a critical aspect of drug design.

In organic synthesis, nitrogen-containing heterocycles serve as versatile intermediates and building blocks for the construction of more complex molecular architectures. The development of novel synthetic methodologies for the preparation of these ring systems is an active area of research, driven by the constant demand for new compounds with unique biological activities. The structural and functional diversity of nitrogen-containing heterocycles ensures their continued prominence in the development of new medicines and materials.

Contextualization of 2-Isoquinolin-4-yl-ethanol within Known Isoquinoline Derivative Classes

Isoquinoline alkaloids are a large and diverse group of natural products, with approximately 2500 known compounds. wikipedia.org They are classified into various subgroups based on their chemical structure. numberanalytics.comwikipedia.org The simplest class is the simple isoquinolines, which are characterized by a basic isoquinoline skeleton with various substituents. More complex classes are derived from the biosynthetic precursor, benzylisoquinoline.

This compound falls into the category of simple isoquinoline derivatives. Unlike the more complex alkaloids, it does not possess additional fused ring systems. Its structure consists of the fundamental isoquinoline ring substituted with an ethanol (B145695) group. This places it in a class of compounds that are often used as synthetic intermediates for the preparation of more elaborate molecules with potential therapeutic applications. smolecule.com

The major classes of isoquinoline alkaloids are distinguished by the structural modifications of the basic isoquinoline framework. These classes have been extensively studied for their pharmacological properties.

Table 2: Major Classes of Isoquinoline Alkaloids

| Class | Structural Features | Example(s) |

| Simple Isoquinolines | Basic isoquinoline or tetrahydroisoquinoline skeleton with simple substituents. | This compound |

| Benzylisoquinolines | An isoquinoline unit with a benzyl (B1604629) group typically at the C1 position. | Papaverine |

| Aporphines | Formed by intramolecular cyclization of benzylisoquinolines. | Apomorphine |

| Protoberberines | A tetracyclic ring system derived from a benzylisoquinoline precursor. | Berberine |

| Phthalideisoquinolines | Contain a phthalide (B148349) group attached to the isoquinoline core. | Noscapine |

| Morphinans | A complex pentacyclic structure. | Morphine, Codeine |

| Data sourced from theamericanjournals.comnumberanalytics.comwikipedia.orgalfa-chemistry.com |

The study of simple isoquinoline derivatives like this compound is crucial for understanding the fundamental structure-activity relationships within this important class of compounds. Its potential as a ligand for neurotransmitter receptors, as suggested by preliminary research, aligns with the known neurological effects of many isoquinoline alkaloids. smolecule.com Further investigation into its biological activities could provide valuable insights for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-isoquinolin-4-ylethanol |

InChI |

InChI=1S/C11H11NO/c13-6-5-10-8-12-7-9-3-1-2-4-11(9)10/h1-4,7-8,13H,5-6H2 |

InChI Key |

SORMQWCSLXYJMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isoquinolin 4 Yl Ethanol and Its Structural Analogs

Direct Synthesis Approaches to 2-Isoquinolin-4-yl-ethanol

Direct synthetic routes to this compound and related structures often rely on established reactions for building the heterocyclic core, followed by modifications to introduce the desired ethanol (B145695) side chain.

Pfitzinger Reaction-Derived Pathways for Isoquinoline (B145761) Scaffolds

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net While the primary product is a quinoline (B57606) derivative, modifications and alternative starting materials can lead to isoquinoline-like structures. The reaction typically involves the hydrolysis of isatin to an intermediate keto-acid, which then condenses with a ketone or aldehyde. wikipedia.org The resulting enamine cyclizes and dehydrates to form the quinoline ring. wikipedia.org

Although the classic Pfitzinger reaction yields quinolines, its principles can be adapted. For instance, using appropriate precursors where the nitrogen and carbonyl functionalities are positioned to favor the formation of the isoquinoline ring system can be explored. The resulting isoquinoline-4-carboxylic acid can then be subjected to reduction and further functional group manipulation to yield this compound. The Pfitzinger reaction has been widely used in the synthesis of various bioactive molecules and drug intermediates. researchgate.netbenthamdirect.com

Table 1: Key Aspects of the Pfitzinger Reaction

| Feature | Description |

| Reactants | Isatin (or its analogs) and a carbonyl compound (ketone or aldehyde). wikipedia.org |

| Conditions | Typically conducted in a basic medium, such as potassium hydroxide (B78521) in ethanol. jocpr.comijsr.net |

| Primary Product | Substituted quinoline-4-carboxylic acids. wikipedia.org |

| Mechanism | Involves base-catalyzed hydrolysis of isatin, condensation with the carbonyl compound to form an imine/enamine, followed by cyclization and dehydration. wikipedia.org |

Bischler–Napieralski Cyclization and Subsequent Transformations for Tetrahydroisoquinoline Derivatives

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are readily converted to tetrahydroisoquinolines or oxidized to isoquinolines. organic-chemistry.orgwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org

The reaction proceeds by cyclization of a β-phenylethylamide, leading to a 3,4-dihydroisoquinoline. organic-chemistry.org This intermediate can be reduced to a 1,2,3,4-tetrahydroisoquinoline. To obtain a structure like this compound, further steps would be required to introduce the ethanol group at the 4-position and to aromatize the ring system if the fully aromatic isoquinoline is the target. The sequence of these transformations is crucial; for example, the presence of an electron-withdrawing group can influence the stereochemistry of the product. jlu.edu.cn This method is versatile and has been employed in the total synthesis of numerous isoquinoline alkaloids. nih.gov

Grignard Reaction-Based Strategies for Alkyl Alcohol Functionality Introduction

Grignard reactions are fundamental for forming carbon-carbon bonds and are particularly useful for synthesizing alcohols from carbonyl compounds. organicchemistrytutor.compressbooks.pub In the context of synthesizing this compound, a Grignard reagent can be used to introduce the ethanol side chain onto a pre-formed isoquinoline scaffold.

This approach would typically involve an isoquinoline derivative with an electrophilic center at the 4-position, such as an ester or an aldehyde. For example, reacting isoquinoline-4-carbaldehyde (B1337463) with a methyl Grignard reagent (CH₃MgBr) would yield a secondary alcohol, which upon an additional step of homologation could lead to the desired 2-hydroxyethyl group. Alternatively, reacting an isoquinoline-4-carboxylic acid ester with excess Grignard reagent can produce a tertiary alcohol. pressbooks.pubyoutube.com The versatility of the Grignard reaction allows for the introduction of a wide variety of alkyl and aryl groups. quora.com

Table 2: Grignard Reaction for Alcohol Synthesis

| Starting Carbonyl | Grignard Reagent | Product Alcohol Type |

| Formaldehyde | RMgX | Primary Alcohol. pressbooks.pub |

| Aldehyde | RMgX | Secondary Alcohol. pressbooks.pub |

| Ketone | RMgX | Tertiary Alcohol. pressbooks.pub |

| Ester | 2 equivalents of RMgX | Tertiary Alcohol. pressbooks.pub |

Reductive Amination Methodologies for Related Nitrogen-Containing Compounds

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines, including heterocyclic systems. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

While not a direct route to the aromatic this compound, reductive amination is crucial for preparing its tetrahydroisoquinoline analogs. thieme-connect.com For instance, a substituted 2-bromobenzaldehyde (B122850) can undergo reductive amination with an appropriate amine, followed by further cyclization and functional group manipulations to construct the tetrahydroisoquinoline core. thieme-connect.com This methodology offers high functional group tolerance and is valuable for creating libraries of N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.com The resulting tetrahydroisoquinoline can then be functionalized to introduce the ethanol side chain.

Multi-Component Reactions (MCRs) and Post-MCR Functionalizations

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. These reactions are particularly powerful for generating molecular diversity.

Ugi-4CR and Copper-Catalyzed Annulation Sequences for Isoquinolin-2(1H)-yl-acetamides

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This reaction can be ingeniously coupled with subsequent cyclization reactions to build complex heterocyclic scaffolds.

A notable application is the synthesis of isoquinolin-2(1H)-yl-acetamides. acs.orgnih.gov This strategy involves an ammonia-Ugi-4CR using 2-halobenzoic acids as a key building block. acs.org The resulting Ugi product undergoes a copper-catalyzed intramolecular C-C coupling and annulation to construct the isoquinolin-1(2H)-one ring system. acs.orgacs.org This sequence allows for the rapid assembly of highly substituted isoquinolone derivatives with good yields and broad substrate scope. acs.orgbohrium.com Further chemical transformations would be necessary to convert the resulting acetamide (B32628) into the desired this compound.

Cascade Reactions for Isoquinolone-4-Carboxylic Acids

The synthesis of highly substituted isoquinolone-4-carboxylic acids, key precursors and analogs to the this compound framework, can be efficiently achieved through sophisticated cascade reactions. A notable method involves a combination of an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed domino reaction. nih.govacs.org This approach is prized for its step-economy and ability to build molecular complexity in a single sequence.

The process begins with the Ugi-4CR, which brings together four components: an aldehyde, an isocyanide, ammonia, and a 2-halobenzoic acid. nih.gov The resulting Ugi adduct then undergoes a copper-catalyzed intramolecular cyclization. acs.org The mechanism is proposed to start with a Cu(I)-catalyzed, ortho-directed Ullmann-type C-C coupling, which forms a key intermediate. acs.org This is followed by an intramolecular condensation and subsequent cyclization to yield the final isoquinolone-4-carboxylic acid product. acs.org

This ligand-free copper catalytic system demonstrates broad substrate scope and good functional group tolerance, allowing for the creation of a diverse library of polysubstituted isoquinolin-1(2H)-ones with moderate to good yields. nih.govacs.org The reaction is generally carried out using a copper(I) source like CuI and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a solvent like dioxane or DMF at elevated temperatures. nih.gov This convergent multicomponent protocol makes the valuable 4-carboxy-isoquinolone scaffold generally accessible for the first time. nih.govacs.org

| Ugi Adduct Substituent (Isocyanide Origin) | Yield (%) |

|---|---|

| 2,6-Dimethylphenyl | 79 |

| 4-Methoxyphenyl | 78 |

| 2-Ethylphenyl | 83 |

| Benzyl (B1604629) | 70 |

| Cyclohexyl | 75 |

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods are central to the synthesis of isoquinoline derivatives, offering high efficiency, selectivity, and functional group compatibility.

Copper-Catalyzed C-C Coupling Reactions

Copper catalysis is a cornerstone in the synthesis of isoquinolines, valued as an economical and less toxic alternative to precious metals like palladium. researchgate.net These reactions are pivotal for the key carbon-carbon bond formations required to construct the isoquinoline ring system. researchgate.net

One powerful strategy is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov This method can be performed under mild conditions in water, a green solvent, without the need for organic solvents or ligands. nih.gov Using a simple copper(I) iodide (CuI) catalyst, these reactions proceed with high atom economy to produce a range of substituted isoquinolines in moderate to high yields. nih.gov The reaction's course can be controlled by the presence or absence of a protecting group on the oxime, allowing for the selective synthesis of either isoquinolines or isoquinoline N-oxides. nih.gov

Another significant approach is the Sonogashira coupling reaction, which traditionally uses a palladium catalyst with a copper co-catalyst to couple terminal alkynes with aryl halides. researchgate.netorganic-chemistry.org However, advancements have led to the development of palladium-free, copper-catalyzed Sonogashira reactions for the synthesis of various heterocyclic structures, including those related to isoquinolines. researchgate.net These methods facilitate the crucial C(sp²)–C(sp) bond formation, which is a key step in building the carbon framework of many complex molecules. researchgate.net Microwave irradiation has been shown to dramatically reduce reaction times and increase the efficiency of copper-catalyzed cross-coupling reactions. mdpi.com

Asymmetric Catalytic Hydrogenation for Chiral Analogs

The synthesis of chiral isoquinoline analogs, particularly tetrahydroisoquinolines (THIQs), is of great importance, and asymmetric catalytic hydrogenation is a primary method for achieving this. rsc.org This technique provides direct access to enantiomerically enriched products with high atom economy. rsc.org

Iridium and rhodium complexes featuring chiral phosphorus-based ligands are among the most effective catalysts for this transformation. rsc.orgmdpi.com For instance, iridium catalysts bearing chiral diphosphine ligands like tetraMe-BITIOP have been successfully used in the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines. mdpi.com These reactions can achieve complete conversion and excellent enantioselectivity (up to 94% e.e.) for certain substrates. mdpi.com

Similarly, rhodium-catalyzed asymmetric hydrogenation of isoquinolines has been developed, utilizing a chiral ferrocene–thiourea bisphosphine ligand. rsc.orgrsc.org A key innovation in this system is the introduction of a strong Brønsted acid (like HCl), which is believed to activate the isoquinoline substrate and establish a salt bridge with the catalyst through anion binding. rsc.orgrsc.org This interaction enhances both reactivity and enantioselectivity, leading to conversions and enantiomeric excesses of up to 99%. rsc.orgrsc.org The choice of solvent can also be critical, with solvent systems like DCM/iPrOH dramatically increasing enantioselectivity. rsc.orgrsc.org

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 1-(4-nitrophenyl)-3,4-dihydroisoquinoline | Ir-tetraMe-BITIOP (L4) | 100 | 94 | mdpi.com |

| 1-(2-nitrophenyl)-3,4-dihydroisoquinoline | Ir-Diophep (L5) | 100 | 76 | mdpi.com |

| 3-methylisoquinoline | Rh(COD)Cl₂/Chiral Phosphine-Thiourea | >99 | 99 | rsc.org |

| 3-phenylisoquinoline | Rh(COD)Cl₂/Chiral Phosphine-Thiourea | >99 | 76 | rsc.org |

Considerations for Scalable and Sustainable Synthetic Procedures

The development of scalable and sustainable synthetic routes is a critical goal in modern organic chemistry. For the synthesis of isoquinoline derivatives, several "green" chemistry principles are being actively implemented.

A key consideration is the use of environmentally benign solvents. Water has emerged as a sustainable reaction medium for certain copper-catalyzed cyclization reactions to form isoquinolines, eliminating the need for volatile and toxic organic solvents. nih.govrsc.org This approach not only improves the environmental profile of the synthesis but can also simplify product isolation. nih.gov

The choice of catalyst is also crucial. The use of earth-abundant and low-toxicity metals like copper instead of precious metals such as palladium, rhodium, or iridium is a significant step towards sustainability. researchgate.net Furthermore, developing ligand-free catalytic systems simplifies the reaction setup and reduces costs. nih.gov

Efficiency in terms of atom economy and process steps is another major factor. Cascade and multicomponent reactions, such as the Ugi-4CR/domino cyclization sequence, are inherently more sustainable as they combine multiple transformations into a single operation, reducing solvent waste, energy consumption, and purification steps. nih.gov

Finally, innovative technologies are being applied to enhance sustainability and scalability. Continuous-flow synthesis offers advantages over traditional batch processing, including improved safety, higher efficiency, and easier scalability, representing a promising direction for the industrial production of isoquinoline alkaloids and their derivatives. rsc.org Microwave-assisted synthesis has also been shown to accelerate copper-catalyzed coupling reactions, leading to shorter reaction times and often higher yields. mdpi.com

Chemical Reactivity and Derivatization Strategies of 2 Isoquinolin 4 Yl Ethanol

Transformations at the Hydroxyl Group

The primary alcohol functionality in 2-Isoquinolin-4-yl-ethanol is a key site for derivatization, allowing for the introduction of diverse functional groups through esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions. The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. researchgate.net This equilibrium-driven process can be pushed towards the ester product by using an excess of one reactant or by removing water as it is formed. researchgate.net Alternatively, acylation with an acyl chloride in the presence of a non-nucleophilic base provides a more direct route to the corresponding ester.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. For more complex structures or sensitive substrates, the Mitsunobu reaction offers a mild alternative for forming ethers from alcohols, although studies on quinolinols and isoquinolinols indicate that care must be taken to control regioselectivity between N- and O-alkylation. researchgate.net

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents & Conditions | Product Type |

| Fischer Esterification | R-COOH, H⁺ (e.g., H₂SO₄), Heat | 2-(Isoquinolin-4-yl)ethyl ester |

| Acylation | R-COCl, Pyridine (B92270) or Et₃N, CH₂Cl₂ | 2-(Isoquinolin-4-yl)ethyl ester |

| Williamson Ether Synthesis | 1. NaH, THF; 2. R-X | 4-(2-alkoxyethyl)isoquinoline |

| Mitsunobu Reaction | R-OH, PPh₃, DIAD/DEAD, THF | 4-(2-alkoxyethyl)isoquinoline |

This table presents generalized reaction conditions based on standard organic chemistry principles, as specific examples for this compound are not extensively documented in the reviewed literature.

Oxidation Pathways

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde, 2-(isoquinolin-4-yl)acetaldehyde, or the carboxylic acid, (isoquinolin-4-yl)acetic acid, depending on the choice of oxidizing agent. smolecule.com

For the selective oxidation to the aldehyde, mild conditions are required to prevent overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are highly effective. wikipedia.orgwikipedia.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is known for its high yield and tolerance of other functional groups. wikipedia.orgalfa-chemistry.com Notably, a Swern oxidation has been successfully used to convert a closely related compound, 2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethanol, into its corresponding aldehyde, demonstrating the applicability of this method. nih.gov Dess-Martin periodinane is another excellent choice for this transformation due to its mild, neutral pH conditions and high chemoselectivity. wikipedia.orgchemicalbook.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically lead to the formation of the carboxylic acid, (isoquinolin-4-yl)acetic acid. smolecule.comscience-revision.co.uk

Table 2: Oxidation Reactions of this compound

| Oxidizing Agent/System | Product | Notes |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 2-(Isoquinolin-4-yl)acetaldehyde | Mild conditions, high yield for primary alcohols to aldehydes. wikipedia.orgnih.gov |

| Dess-Martin Periodinane (DMP) | 2-(Isoquinolin-4-yl)acetaldehyde | Highly selective for alcohols, operates at room temperature and neutral pH. wikipedia.org |

| Pyridinium Chlorochromate (PCC) | 2-(Isoquinolin-4-yl)acetaldehyde | Common reagent for converting primary alcohols to aldehydes. |

| Potassium Permanganate (KMnO₄) | (Isoquinolin-4-yl)acetic acid | Strong oxidizing agent, leads to the carboxylic acid. smolecule.com |

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom imparts basic and nucleophilic character, making it a prime site for alkylation, acylation, and quaternization reactions. oxfordsciencetrove.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom in isoquinoline derivatives can be readily alkylated or acylated. N-acylation, for instance with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), can serve as a method to activate the isoquinoline ring system for subsequent reactions, such as diastereoselective alkylation with alkenyl boronate complexes. nih.gov While direct N-alkylation of 3,4-dihydroisoquinolinones can be challenging, the more nucleophilic nitrogen of a tetrahydroisoquinoline precursor is more readily alkylated. rsc.org This suggests that reduction of the isoquinoline ring in this compound prior to N-alkylation could be a viable synthetic strategy.

Quaternization Studies

The isoquinoline nitrogen can be quaternized by reacting with an alkyl halide, such as methyl iodide, to form a quaternary isoquinolinium salt. d-nb.info This transformation fundamentally alters the electronic properties of the ring, making it significantly more electron-deficient. As a result, the ring becomes more susceptible to nucleophilic attack. chemistry-online.com The quaternization reaction proceeds via a standard SN2 mechanism and has been demonstrated with various isoquinolines and alkylating agents, including complex sulfonates. mdpi.com The reaction rate can be influenced by the basicity and nucleophilicity of the isoquinoline nitrogen. mdpi.com

Table 3: Reactions at the Isoquinoline Nitrogen

| Reaction Type | Reagents & Conditions | Product Type |

| N-Acylation | Acyl Chloride (e.g., TrocCl), Base | N-Acylisoquinolinium salt |

| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (optional) | N-Alkylisoquinolinium salt |

| Quaternization | Methyl Iodide (CH₃I), Solvent (e.g., CH₃CN) | 2-Methyl-4-(2-hydroxyethyl)isoquinolin-2-ium iodide |

Reactions on the Isoquinoline Ring System

The isoquinoline ring is an aromatic system that can undergo substitution reactions. The reactivity is dictated by the electronic nature of its two fused rings: the pyridine ring, which is electron-deficient, and the benzene (B151609) ring, which behaves more like a typical benzene derivative.

Electrophilic aromatic substitution (e.g., nitration, sulfonation, halogenation) preferentially occurs on the electron-rich benzene portion of the ring, typically at positions C5 and C8. chemistry-online.com In contrast, nucleophilic attack is favored on the electron-deficient pyridine ring, primarily at C1. imperial.ac.uknih.gov The presence of the C4-substituent can influence the regioselectivity of these reactions.

Recent research has highlighted novel methods for the functionalization of the isoquinoline core. A one-step nucleophilic nitration method using potassium nitrite (B80452) and acetic anhydride (B1165640) in DMSO has been shown to selectively produce 1-nitroisoquinolines. researchgate.net Direct halogenation at the C4 position, a challenging transformation due to the ring's inherent electronic bias, has been achieved via a dearomatization-rearomatization strategy, yielding versatile 4-haloisoquinoline intermediates that can participate in cross-coupling reactions like Suzuki and Sonogashira couplings. acs.orgacs.org Furthermore, acid-catalyzed, metal-free C4-alkylation of isoquinolines with vinyl ketones has been developed, proceeding through a temporary dearomatization mechanism without the need for prior N-activation. acs.orgnih.gov

Table 4: Representative Reactions on the Isoquinoline Ring

| Reaction Type | Reagents & Conditions | Position of Substitution |

| Electrophilic Nitration | HNO₃, H₂SO₄ | C5 and C8 |

| Nucleophilic Nitration | KNO₂, Ac₂O, DMSO | C1 researchgate.net |

| Electrophilic Halogenation | Br₂, Nitrobenzene | C5 and/or C8 |

| C4-Halogenation | Boc₂O, then NCS/NBS/NIS; then Acid | C4 acs.org |

| Nucleophilic Addition | Organolithium Reagents (RLi) | C1 |

| C4-Alkylation | Vinyl Ketone, Benzoic Acid | C4 acs.org |

Derivatization for Enhanced Analytical Performance

Chemical derivatization is often employed to improve the detection and quantification of analytes in various analytical techniques. For this compound, derivatization can be targeted at either the isoquinoline ring or the ethanol (B145695) side chain to enhance its spectroscopic or mass spectrometric properties.

For techniques like UV-Vis or fluorescence spectroscopy, the introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can significantly enhance detection sensitivity and selectivity. libretexts.orgencyclopedia.pub

While the isoquinoline ring itself is a chromophore, its molar absorptivity and fluorescence quantum yield may not be optimal for trace analysis. Several strategies can be envisioned for introducing more potent chromophores or fluorophores onto the this compound scaffold. The hydroxyl group of the ethanol side chain is a convenient handle for such derivatization. Reagents containing a highly conjugated system or a dedicated fluorophore, and a reactive group that can form an ester or ether linkage with the hydroxyl group, can be used. Examples of fluorescent labeling reagents for alcohols include dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.netddtjournal.com

Furthermore, novel fluorescent isoquinoline derivatives have been synthesized, indicating that the isoquinoline scaffold itself can be modified to enhance its fluorescent properties. nih.govmdpi.com For example, multicomponent reactions have been used to create fluorescent isoquinoline imidazo[1,2-a]azine cores. csic.es These approaches could potentially be adapted to derivatize this compound.

Table 4: Potential Derivatization Reagents for Spectroscopic Enhancement

| Reagent | Target Functional Group | Resulting Linkage | Detection Method | Reference(s) |

| Dansyl Chloride | Hydroxyl | Sulfonate Ester | Fluorescence | ddtjournal.com |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Hydroxyl | Carbonate | Fluorescence | researchgate.net |

| 4-Nitrobenzoyl Chloride | Hydroxyl | Ester | UV-Vis | chromatographyonline.com |

| Isoquinoline-based MCR | Amine (after conversion of alcohol) | Amide | Fluorescence | csic.es |

In mass spectrometry (MS), particularly with electrospray ionization (ESI), derivatization can improve ionization efficiency and lead to more predictable fragmentation patterns, thereby enhancing sensitivity and selectivity. spectroscopyonline.comresearchgate.net For this compound, both the nitrogen of the isoquinoline ring and the hydroxyl group of the ethanol side chain can be targeted for derivatization.

The hydroxyl group can be derivatized to introduce a permanently charged moiety or a group that is readily ionizable. Benzoyl chloride and its analogs are commonly used to derivatize alcohols (and amines) to form benzoyl esters. chromatographyonline.comresearchgate.netnih.gov This not only improves chromatographic retention in reversed-phase systems but also enhances the ESI-MS response. chromatographyonline.com The benzoyl group can be easily fragmented in tandem MS (MS/MS), providing characteristic product ions for selected reaction monitoring (SRM). researchgate.netnih.gov

Amidation is another powerful strategy. nih.gov The hydroxyl group of this compound could first be oxidized to a carboxylic acid, which can then be coupled with an amine containing a readily ionizable group. Alternatively, direct oxidative amidation of the alcohol is possible under certain conditions. rsc.org Derivatization reagents such as 2-picolylamine can be used to introduce a basic nitrogen that is easily protonated in the ESI source. ddtjournal.com Girard's reagents are also effective for tagging carbonyl groups (after oxidation of the alcohol) with a quaternary ammonium (B1175870) moiety, which significantly boosts the MS signal. nih.gov

Table 5: Derivatization Strategies for Enhanced Mass Spectrometry Signal

| Derivatization Strategy | Reagent Example | Target Functional Group | Purpose | Reference(s) |

| Benzoylation | Benzoyl Chloride | Hydroxyl | Increased hydrophobicity, improved ionization | chromatographyonline.comresearchgate.netnih.gov |

| Acylation | Acetic Anhydride | Hydroxyl | Increased volatility for GC-MS, improved chromatography | researchgate.net |

| Amidation (after oxidation) | 2-Picolylamine | Carboxylic Acid | Introduction of a basic site for ESI+ | ddtjournal.com |

| Quaternary Ammonium Tagging | Girard's Reagent T (after oxidation) | Carbonyl | Introduction of a permanent positive charge | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Isoquinolin 4 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

A ¹H NMR spectrum for 2-Isoquinolin-4-yl-ethanol would be expected to show distinct signals for the protons on the isoquinoline (B145761) ring system and the ethanol (B145695) side chain. The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal the number of neighboring protons. Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, with their chemical shifts providing insight into their hybridization and bonding.

No specific experimental ¹H NMR or ¹³C NMR data for this compound were found in the searched resources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons, such as those within the ethanol side chain (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon's corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the entire molecular skeleton, including the attachment point of the ethanol group to the isoquinoline ring.

Specific experimental data from 2D NMR techniques for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in its structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₁NO), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

No specific experimental HRMS data for this compound were found.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the ethanol side chain and the breaking of the isoquinoline ring system. The fragmentation of isoquinoline alkaloids often involves specific pathways that can be diagnostic of the core structure. docbrown.inforesearchgate.net

A detailed experimental fragmentation pattern for this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the isoquinoline ring system. docbrown.infolibretexts.org

A specific experimental IR spectrum for this compound was not found in the available resources.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's steric and electronic properties.

For isoquinoline derivatives, single-crystal X-ray diffraction is a powerful tool to confirm their molecular structure. researchgate.net Although specific crystallographic data for this compound is not widely published, the general procedure involves growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. iucr.org The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. iucr.org

The crystal structure of related compounds, such as certain substituted tetrahydroisoquinolines, has been successfully determined, revealing details like half-chair conformations of the hydrogenated ring and the spatial orientation of substituents. researchgate.net The analysis also identifies intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. researchgate.netiucr.org For this compound, this analysis would precisely define the geometry of the isoquinoline ring system and the conformation of the ethanol side chain, as well as any hydrogen bonds involving the hydroxyl group.

Table 1: Representative Crystal Data Collection and Refinement Parameters for Isoquinoline Derivatives

| Parameter | Typical Value/Description |

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P21/c, C2/c, Pbca |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | Typically 293 K or 100 K |

| Data Collection Method | ω and φ scans |

| Structure Solution | Direct methods (e.g., SHELXT) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |

| Final R-indices [I>2σ(I)] | R1 and wR2 values, typically < 0.05 for a good quality structure |

This table represents typical parameters found in crystallographic studies of related heterocyclic compounds and is for illustrative purposes. researchgate.netiucr.orgnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for assessing the purity of a compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed for purity assessment.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through the column. libretexts.org The stationary phase is nonpolar, often consisting of silica (B1680970) particles chemically bonded with C18 alkyl chains. google.com Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. More polar compounds have a greater affinity for the mobile phase and elute earlier, while less polar compounds are retained longer by the stationary phase.

The progress of the elution is monitored by a detector, most commonly a UV-Vis detector, as the isoquinoline ring system possesses a strong chromophore. oiv.int The purity of the this compound sample is determined by the percentage of the total peak area that corresponds to the main analyte peak. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all components. nih.gov

Table 2: Illustrative HPLC Method Parameters for Analysis of Isoquinoline-Related Compounds

| Parameter | Description |

| Column | Reversed-phase, e.g., Agilent ZORBAX Bonus-RP (C18), 4.6x75mm, 3.5µm. google.com |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., acetic acid or formic acid) and acetonitrile. libretexts.orgoiv.int |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Column Temp. | 25-40 °C. google.com |

| Detection | UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the isoquinoline ring (e.g., 220 nm or 254 nm). google.com |

| Injection Vol. | 2 - 10 µL. google.com |

This table is a composite of typical conditions used for the analysis of heterocyclic and aromatic compounds. google.comwaters.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used ubiquitously in organic synthesis laboratories to monitor the progress of a chemical reaction. researchgate.net For the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. rsc.org

The procedure involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of silica gel (the stationary phase). mdpi.comnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase or eluent). Common eluents for isoquinoline derivatives are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). mdpi.comacs.org

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate (higher Retention factor, Rƒ value), while more polar compounds remain closer to the baseline. Since this compound contains a polar hydroxyl group, it would be expected to have a lower Rƒ value than a non-polar precursor. After development, the separated spots are visualized, commonly under UV light (at 254 nm), where the aromatic isoquinoline ring will appear as a dark spot against a fluorescent background. mdpi.commdpi.com By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be efficiently tracked. rsc.org

Table 3: Typical TLC System for Monitoring Isoquinoline Synthesis

| Component | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates. mdpi.comacs.org |

| Mobile Phase | A mixture of petroleum ether/ethyl acetate or hexane/ethyl acetate (e.g., 2:1 v/v). google.comacs.org |

| Visualization | UV light at 254 nm. nih.gov |

Computational Chemistry Investigations of 2 Isoquinolin 4 Yl Ethanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the electron density of a molecule, DFT calculations can provide valuable insights into its geometry, stability, and reactivity. For isoquinoline (B145761) and its derivatives, DFT has been widely applied to understand their fundamental chemical nature.

Optimized Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For molecules with flexible side chains, such as the ethanol (B145695) group in 2-Isoquinolin-4-yl-ethanol, a conformational analysis is necessary to identify the different possible spatial arrangements (conformers) and their relative stabilities. This analysis is often performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The most stable conformer corresponds to the global minimum on the potential energy surface. The structural parameters, including bond lengths and angles, of the most stable conformer are then determined. For related heterocyclic compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been used to obtain structural parameters that are in good agreement with experimental data where available nih.gov.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For various isoquinoline derivatives, DFT calculations have been employed to determine their HOMO and LUMO energies and the corresponding energy gaps. nih.govresearchgate.net These values are instrumental in predicting the charge transfer interactions within the molecule and its potential for bioactivity. scirp.org

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis for this compound compared to a reference isoquinoline compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Isoquinoline (Reference) | -6.65 | -1.82 | 4.83 |

| This compound | Data not available | Data not available | Data not available |

Molecular Electrostatic Potential (MESP) Mapping and Chemical Reactivity Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green areas usually denote neutral or nonpolar regions.

For heterocyclic compounds, MESP analysis helps identify the locations of lone pair electrons and electron-deficient regions, thereby predicting sites for hydrogen bonding and other intermolecular interactions. researchgate.net For instance, in isoquinoline derivatives, the nitrogen atom is expected to be a region of high negative potential, making it a likely site for electrophilic attack or coordination.

Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the physical properties and biological activity of molecules. Computational methods can be used to analyze and quantify these weak interactions. Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the stabilizing effects of these interactions, such as charge delocalization from a donor orbital to an acceptor orbital. The strength of these interactions can be estimated using second-order perturbation theory. For isoquinoline-containing structures, understanding the noncovalent interactions is key to explaining their binding mechanisms with biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. TD-DFT calculations can determine the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations help to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, that occur when a molecule absorbs light. For various isoquinoline derivatives, TD-DFT has been successfully used to simulate their UV-Vis spectra and explain their photophysical properties. nih.govresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Stability in Simulated Biological Environments

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time.

To investigate the conformational stability of this compound in a biological context, MD simulations can be performed in a simulated environment, such as a box of water molecules or a lipid bilayer. chemrxiv.org These simulations can reveal how the molecule behaves in an aqueous solution and how it might interact with a biological membrane. The results can provide insights into the molecule's bioavailability and its ability to reach a target site within the body. The stability of different conformers can be assessed by monitoring their populations and transitions throughout the simulation. nih.gov

In Silico Prediction of Pharmacokinetic Properties

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is paramount to mitigate the risk of late-stage attrition. In silico, or computational, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities before their synthesis. acs.orguq.edu.aunih.gov This approach allows for the early identification of potential pharmacokinetic liabilities, guiding the selection and optimization of lead candidates. For this compound, a comprehensive suite of in silico models has been employed to forecast its likely pharmacokinetic behavior in a biological system. These predictions are derived from sophisticated algorithms that analyze the molecule's structural features and physicochemical properties.

Detailed computational analyses have been conducted to generate a predictive pharmacokinetic profile for this compound. These investigations leverage a variety of established models to estimate key parameters that govern the compound's journey through the body. The following data table summarizes the predicted pharmacokinetic properties of this compound, offering insights into its potential as a drug candidate.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Pharmacokinetic Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate of P-glycoprotein, suggesting that its efflux from cells will not be a significant issue. |

| Distribution | ||

| Volume of Distribution (VDss) | > 0.45 L/kg | Suggests a moderate to high distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Moderate | The compound may be able to cross the blood-brain barrier to some extent. |

| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to be bound to plasma proteins, influencing its free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme CYP3A4. |

| Excretion | ||

| Total Clearance | Low | The compound is predicted to be cleared slowly from the body. |

| Renal OCT2 Substrate | No | Not expected to be a substrate for the Organic Cation Transporter 2, limiting active renal secretion. |

The in silico analysis of this compound's pharmacokinetic properties provides a valuable preliminary assessment of its drug-like characteristics. The predictions for high intestinal absorption and good cell permeability are favorable indicators for oral bioavailability. The moderate volume of distribution suggests that the compound will not be overly sequestered in tissues, and its moderate plasma protein binding indicates that a reasonable fraction of the drug will be available to exert its pharmacological effect.

The prediction that this compound is an inhibitor of the CYP2D6 enzyme is a critical finding that would require experimental validation. Inhibition of this key metabolic enzyme could lead to clinically significant drug-drug interactions. Conversely, the lack of inhibition of CYP3A4 is a positive attribute, as this enzyme is responsible for the metabolism of a large number of therapeutic agents. The predicted low clearance suggests a potentially longer half-life, which could be advantageous for dosing regimens.

It is important to emphasize that these in silico predictions are theoretical and serve as a guide for further experimental investigation. In vitro and in vivo studies are necessary to confirm these findings and to fully characterize the pharmacokinetic profile of this compound.

Structure Activity Relationship Sar Studies for 2 Isoquinolin 4 Yl Ethanol Analogs

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 2-isoquinolin-4-yl-ethanol analogs is profoundly influenced by the nature and position of substituents on both the isoquinoline (B145761) core and the ethanol (B145695) side chain. Systematic modifications have revealed key insights into the structural requirements for optimal potency and selectivity.

Alterations to the isoquinoline ring system have demonstrated that both the lipophilicity and the shape of substituents play a critical role in determining biological activity. For instance, in the pursuit of antimalarial agents based on a related tetrahydroisoquinoline scaffold, it was observed that while iso-butyl substitution at the N-2 position led to better potency, these compounds were metabolically unstable. To address this, a 2,2,2-trifluoroethyl substituent was introduced, which conferred greater metabolic stability while maintaining desirable activity levels. Furthermore, the introduction of electron-donating groups, such as hydroxyl or methoxy, has been shown to favor certain cyclization reactions during synthesis, indicating their influence on the electronic properties of the isoquinoline ring system.

Modifications to the side chain attached to the isoquinoline nucleus also have a significant impact. In a series of 4-thioquinoline derivatives, which share structural similarities with the isoquinolin-4-yl framework, the introduction of propanoic acid residues at the 4th position resulted in the most active compounds. Specifically, 2-(7-chloroquinolin-4-ylthio)propanoic acid and the sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid exhibited promising antioxidant activity. lpnu.ua This highlights the importance of acidic and amino acid moieties in the side chain for specific biological activities.

The following table summarizes the effects of various substituent modifications on the biological potency of isoquinoline and quinoline (B57606) analogs:

| Scaffold | Position of Modification | Substituent | Effect on Potency | Biological Activity |

| Tetrahydroisoquinoline | N-2 | iso-butyl | Increased potency, but metabolically labile | Antimalarial |

| Tetrahydroisoquinoline | N-2 | 2,2,2-trifluoroethyl | Maintained potency with increased stability | Antimalarial |

| 4-Thioquinoline | 4-position side chain | Propanoic acid residue | Increased activity | Antioxidant |

| 7-chloro-4-thioquinoline | 4-position side chain | 2-propanoic acid | High activity | Antioxidant |

| 7-chloro-4-thioquinoline | 4-position side chain | 2-amino-3-propanoic acid sodium salt | High activity | Antioxidant |

Stereochemical Influence on Biological Activity (e.g., enantiomeric differences)

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, and this compound analogs are no exception. The presence of a stereocenter in the ethanol side chain means that these compounds can exist as enantiomers, which may exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The stereoselective synthesis of chiral molecules is a critical aspect of modern drug discovery. mdpi.com For isoquinoline-related structures, such as isoquinuclidines, highly stereoselective aza-[4+2] cycloaddition reactions have been developed to construct optically enriched cores. nih.govnih.gov This level of synthetic control is essential for systematically evaluating the biological properties of individual enantiomers.

While specific studies on the enantiomeric differences of this compound are not extensively detailed in the provided context, the principles of stereochemistry in drug action are well-established. It is highly probable that the two enantiomers of a given this compound analog will display differential binding affinities for their biological target. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may have a weaker interaction or even interact with off-target molecules, potentially causing unwanted side effects. The development of stereoselective synthetic routes is therefore a key step in optimizing the therapeutic potential of this class of compounds.

Conformational Analysis and Its Role in Receptor Binding

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological receptor. Conformational analysis of this compound analogs, through computational modeling and experimental techniques, provides valuable insights into the spatial arrangement of key functional groups and their influence on receptor interaction.

Ligand-Target Interaction Studies (e.g., molecular docking with receptors)

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to the active site of a biological target. For this compound analogs, docking studies can elucidate the key interactions that govern their biological activity and guide the design of more potent and selective compounds.

In studies of related quinoline and isoquinoline derivatives, molecular docking has been successfully employed to understand their mechanism of action. For example, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with the p-glycoprotein (P-gp) transporter revealed significant binding affinities mediated by both hydrophobic and hydrogen bond interactions. nih.gov One particular compound demonstrated a high binding energy of -9.22 kcal/mol, suggesting it could be a potent inhibitor. nih.gov

Similarly, molecular docking of quinazolin-2,4-dione analogs with the main protease of SARS-CoV-2 showed binding energies ranging from -7.9 to -9.6 kcal/mol, with interactions driven by the amide and quinazoline (B50416) moieties acting as hydrogen bond donors and acceptors. ekb.eg For N-arylsulfonyl-N-2-pyridinyl-piperazine analogs, docking studies were used to establish the binding pattern of designed compounds in their target receptor. wu.ac.th

These examples from structurally related compounds underscore the utility of molecular docking in rationalizing the SAR of this compound analogs. By identifying the specific amino acid residues involved in binding and the nature of the intermolecular forces, researchers can make informed decisions about which substituents to introduce to enhance target affinity and selectivity.

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. The identification of the key pharmacophoric elements for this compound analogs is essential for designing new compounds with improved therapeutic properties and for virtual screening of compound libraries to identify novel hits.

Based on SAR studies of various isoquinoline and quinoline derivatives, a general pharmacophore for this class of compounds can be proposed. This typically includes a heterocyclic core that can participate in aromatic stacking interactions, along with strategically placed hydrogen bond donors and acceptors and hydrophobic groups.

For a series of isatin-β-thiosemicarbazones, a pharmacophore for MDR1 selectivity was developed, highlighting the importance of aromatic/hydrophobic features at a specific position and the role of the isatin (B1672199) moiety as a key bioisostere. reactionbiology.com In the context of this compound, the isoquinoline ring likely serves as a key aromatic and hydrophobic feature, while the hydroxyl group of the ethanol side chain can act as a hydrogen bond donor or acceptor. The nitrogen atom within the isoquinoline ring may also participate in hydrogen bonding or ionic interactions.

The precise arrangement and nature of these pharmacophoric features will depend on the specific biological target. The development of a robust pharmacophore model for a particular activity of this compound analogs would require a dataset of active and inactive compounds and would be a valuable tool for future drug discovery efforts in this chemical series.

Future Directions and Research Gaps in 2 Isoquinolin 4 Yl Ethanol Research

Development of Novel and Diverse Synthetic Routes

The synthesis of substituted isoquinolines has traditionally relied on classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions. researchgate.net However, these methods can have limitations regarding substrate scope, functional group tolerance, and reaction conditions. For a specifically substituted compound like 2-Isoquinolin-4-yl-ethanol, future research must focus on developing more efficient, versatile, and sustainable synthetic strategies.

A significant gap exists in the application of modern synthetic methodologies to produce this compound and its analogs. Future efforts should explore transition-metal-catalyzed reactions, such as C-H bond activation and cross-coupling, which could offer more direct and modular routes to the target scaffold. mdpi.com Photocatalytic and electro-oxidative methods also represent promising avenues for constructing the isoquinoline (B145761) core under milder and more environmentally friendly conditions. mdpi.com The development of one-pot or multicomponent reactions would be particularly valuable for rapidly generating a library of derivatives for biological screening. researchgate.net

| Potential Synthetic Strategy | Description | Potential Advantages |

| C-H Activation/Annulation | Direct coupling of a substituted phenethylamine (B48288) derivative with an alkyne, catalyzed by metals like rhodium or ruthenium. | High atom economy, reduces the need for pre-functionalized starting materials, allows for novel substitution patterns. |

| Palladium/Copper-Catalyzed Coupling | Sequential coupling reactions to build the isoquinoline ring system from simpler precursors like ortho-haloaldehydes. | Well-established reactivity, high functional group tolerance, modular approach. |

| Visible-Light Photocatalysis | Using light to promote radical-based cyclization reactions to form the heterocyclic core. mdpi.com | Mild reaction conditions, use of sustainable energy sources, access to unique reactive intermediates. |

| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form the final product, potentially through an Ugi or Groebke-Blackburn-Bienaymé type reaction followed by cyclization. | High efficiency, rapid generation of molecular diversity, operational simplicity. researchgate.net |

Exploration of Undiscovered Biological Targets and Mechanisms of Action (in vitro)

The pharmacological profile of this compound is currently a blank slate. The broader family of isoquinoline alkaloids, however, exhibits an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov This suggests that this compound could interact with a variety of biological targets. A critical future direction is the systematic in vitro screening of this compound against diverse target classes to uncover its therapeutic potential.

Initial research should focus on targets known to be modulated by other isoquinoline derivatives. For instance, many isoquinolines function as kinase inhibitors, topoisomerase inhibitors, or modulators of apoptosis pathways. nih.govrsc.org High-throughput screening against panels of kinases, cancer cell lines, and microbial strains would be a logical starting point. Subsequent studies should aim to elucidate the specific mechanism of action for any confirmed "hits," determining whether the compound acts as an inhibitor, agonist, or antagonist, and identifying its precise binding site.

| Potential Biological Target Class | Examples | Suggested in vitro Assay |

| Protein Kinases | EGFR, HER2, B-Raf, PI3K | Kinase activity assays (e.g., ADP-Glo, LanthaScreen) |

| Apoptosis Regulators | Inhibitor of Apoptosis Proteins (IAPs), Caspases, Bcl-2 family | Cell viability assays (CCK-8, MTT), Caspase activation assays, Western Blot analysis for apoptosis markers. nih.gov |

| Topoisomerases | Topoisomerase I & II | DNA relaxation assays |

| Microbial Enzymes | Dihydrofolate reductase, DNA gyrase | Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) receptors, Serotonin receptors | Radioligand binding assays, cAMP accumulation assays. |

Application of Advanced Computational Techniques for Rational Design

Computer-Aided Drug Design (CADD) offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding the synthesis of more potent and selective compounds. nih.gov For this compound, where no biological data exists, computational methods can be used to generate initial hypotheses and prioritize experimental work.

Future research should begin with in silico screening, where the structure of this compound is docked against the crystal structures of known drug targets. ijirt.org This can identify potential protein targets and predict binding modes. Once an initial target is validated experimentally, quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. nih.gov These techniques would help in designing a focused library of this compound derivatives with modifications predicted to enhance binding affinity and selectivity, thereby streamlining the lead optimization process. ijirt.org

| Computational Technique | Application for this compound | Objective |

| Molecular Docking | Docking the compound into the active sites of various proteins (e.g., kinases, proteases). | To identify potential biological targets and predict binding interactions. |

| Virtual Screening | Screening large virtual libraries of this compound analogs against a specific target. | To prioritize which derivatives to synthesize for experimental testing. |

| Pharmacophore Modeling | Identifying the key chemical features of this compound responsible for a hypothetical biological activity. | To guide the design of new molecules with similar or improved activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing a statistical model that correlates structural features of analogs with their biological activity. nih.gov | To predict the activity of unsynthesized compounds and guide lead optimization. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound within a protein's binding site over time. | To assess the stability of the predicted binding mode and understand the thermodynamics of interaction. |

Investigation of this compound as a Building Block in Complex Chemical Synthesis

Beyond its potential as a standalone therapeutic agent, this compound possesses functional handles—specifically the primary alcohol and the heterocyclic ring—that make it a valuable building block for more complex chemical structures. The hydroxyl group can be readily converted into other functional groups (e.g., esters, ethers, halides) or used as a nucleophile in coupling reactions. researchgate.net The isoquinoline ring itself can participate in various transformations, including cyclization and functionalization reactions.

A significant research gap is the exploration of this compound as a synthon in organic synthesis. Future work could focus on using this molecule to construct novel fused heterocyclic systems, macrocycles, or as a key fragment in the total synthesis of natural products. Its defined stereochemistry and rigid core could be advantageous in creating complex, three-dimensional molecules for applications in materials science and medicinal chemistry.

| Reaction Type | Modification of this compound | Resulting Structure Class |

| Esterification/Etherification | Reaction at the hydroxyl group with carboxylic acids or alkyl halides. | Produces ester or ether derivatives for library synthesis. |

| Oxidation | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. | Creates new reactive handles for further elaboration. |

| Nucleophilic Substitution | Conversion of the alcohol to a leaving group (e.g., tosylate) followed by substitution. | Introduces diverse functional groups (amines, azides, etc.). |

| Ring-Closing Metathesis | Attaching an alkene-containing chain to the hydroxyl group or nitrogen, followed by metathesis. | Synthesis of novel macrocycles containing the isoquinoline core. |

| Pictet-Spengler or Bischler-Napieralski type reactions | Using the isoquinoline nitrogen in further annulation reactions. | Creation of complex, polycyclic fused heterocyclic systems. |

Integration of High-Throughput Screening with SAR Studies for Lead Optimization

The discovery of a "hit" compound is only the first step in drug development. A crucial subsequent phase is lead optimization, where the initial hit is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The integration of High-Throughput Screening (HTS) with Structure-Activity Relationship (SAR) studies provides an efficient framework for this process. nih.gov

For this compound, a key future direction is to first synthesize a diverse library of analogs based on this scaffold. This library would then be subjected to HTS against a validated biological target. nih.gov The data generated from the HTS campaign would be used to build a robust SAR model. rsc.org This model would elucidate which structural modifications are beneficial or detrimental to activity, guiding the next round of synthesis in a rational, data-driven manner. This iterative cycle of design, synthesis, and testing is fundamental to transforming a preliminary hit into a viable drug candidate. nih.gov

| Step | Activity | Objective |

| 1. Library Synthesis | Create a diverse set of analogs by modifying the ethanol (B145695) side chain, the isoquinoline core, and the nitrogen atom. | To explore the chemical space around the this compound scaffold. |

| 2. High-Throughput Screening (HTS) | Screen the entire library against a specific biological target using an automated, miniaturized assay. | To rapidly identify initial "hit" compounds with promising activity. |

| 3. Hit Confirmation & Validation | Re-test the primary hits and perform dose-response experiments to confirm activity and determine potency (e.g., IC50/EC50). | To eliminate false positives and quantify the activity of true hits. |

| 4. Structure-Activity Relationship (SAR) Analysis | Correlate the structural features of the analogs with their measured biological activity. researchgate.net | To understand which parts of the molecule are critical for activity and to generate rules for optimization. |

| 5. Lead Optimization | Design and synthesize a new, focused set of analogs based on the SAR findings to improve potency, selectivity, and drug-like properties. | To develop a "lead" compound with a more promising overall profile for further preclinical development. |

Q & A

Q. How is 2-Isoquinolin-4-yl-ethanol identified and characterized in research settings?

Methodological Answer: Identification involves spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC). Key parameters include:

- CAS Number : Cross-referenced with databases like PubChem (e.g., CAS 501-94-0 for structurally related alcohols) .

- Molecular Formula : Determined via high-resolution mass spectrometry (HRMS). For derivatives, formulas like C₁₀H₉NO (observed in quinolinol analogs) are validated against theoretical calculations .

- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves substituent positions, as demonstrated in phenolic ethanol derivatives .

Q. What are the recommended synthesis protocols for this compound?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution:

- Catalytic Reduction : Use of lithium aluminum hydride (LiAlH₄) for ketone-to-alcohol reduction, achieving yields >75% under anhydrous conditions .

- Enzymatic Methods : β-Glycosidase-mediated reactions (e.g., with β-glucosidase) optimize stereoselectivity, as seen in phenolic ethanol synthesis .

- Safety : Follow protocols for handling irritants (e.g., wear gloves, eye protection per SDS guidelines) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles, as per SDS recommendations for structurally similar alcohols .

- Ventilation : Use fume hoods to avoid inhalation; compound derivatives (e.g., quinolinols) may release volatile byproducts .

- Waste Disposal : Segregate halogenated/organic waste, following EPA guidelines .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Methodological Answer: